molecular formula C15H12FN3 B7988077 2-(4-Fluorophenyl)quinoline-4,6-diamine

2-(4-Fluorophenyl)quinoline-4,6-diamine

Cat. No.: B7988077
M. Wt: 253.27 g/mol
InChI Key: JUTOAAFTSUUEFP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4,6-diamine is a useful research compound. Its molecular formula is C15H12FN3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiochemistry and Imaging : Quinazoline derivatives, closely related to "2-(4-Fluorophenyl)quinoline-4,6-diamine", have been used in the development of biomarkers for EGFR-TK imaging in cancer detection, utilizing technetium-99m labeling (Fernandes et al., 2008).

  • Synthesis and Chemical Transformations : The compound has been involved in studies of amination reactions of ketimines, leading to cyclization products that are significant in synthetic organic chemistry (Strekowski et al., 1996).

  • Pharmacology and Therapeutics : Novel fluorine-bearing quinoline derivatives have been synthesized and evaluated as amylolytic agents, showcasing potential pharmacological applications (Makki et al., 2012).

  • Fluorescent Probes and Sensing : Quinoline derivatives, including those structurally similar to "this compound", have been investigated as efficient fluorophores, with potential applications in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Antioxidant, Anti-inflammatory, and Antimicrobial Activities : Azoimine quinoline derivatives have shown significant biological activities, suggesting potential applications in developing therapeutic agents (Douadi et al., 2020).

  • Catalysis in Organic Synthesis : Research has demonstrated the use of chiral cationic Ru-diamine complexes for the asymmetric hydrogenation of quinolines, which is a key step in the synthesis of certain pharmaceuticals (Yang et al., 2014).

  • Cancer Research and Imaging : There are studies on the synthesis of quinoline-2-carboxamides as potential radioligands for imaging with PET, which could be useful in cancer research and diagnostics (Matarrese et al., 2001).

  • Optical Properties for Biomedical Applications : Indolizino[3,2-c]quinolines, a new class of fluorophores derived from quinoline, have been synthesized, with unique optical properties suggesting potential use as fluorescent probes in aqueous systems (Park et al., 2015).

  • Anticancer Agents : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity, suggesting their role in the development of novel anticancer agents (Bhatt et al., 2015).

  • Sensor Development for Explosive Detection : Quinoline-based compounds have been developed as sensors for explosive detection, demonstrating their utility in environmental and security applications (Halder et al., 2018).

  • Cholesterol Biosynthesis Inhibition : Quinoline derivatives have been evaluated as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, pointing towards their potential use in treating hypercholesterolemia (Sliskovic et al., 1991).

  • Material Science : Studies have also explored the synthesis and properties of phenylquinoxaline oligomers containing pendant electron-donating and withdrawing groups, which could have applications in material science and engineering (Baek & Harris, 2005).

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTOAAFTSUUEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 2
2-(4-Fluorophenyl)quinoline-4,6-diamine
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2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 4
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 5
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 6
2-(4-Fluorophenyl)quinoline-4,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.